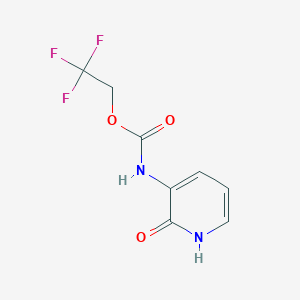

2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7(15)13-5-2-1-3-12-6(5)14/h1-3H,4H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZCGFIORAKQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Trifluoroethyl Amine Intermediate

One common precursor is 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which can be synthesized using benzyl carbamate (CBZ) protecting group strategies. The process involves:

- Coupling of a suitable amine with trifluoroethyl-containing reagents using coupling agents in the presence of a base.

- Removal of the CBZ protecting group via hydrogenolysis catalyzed by palladium catalysts under hydrogen atmosphere.

- Optionally, conversion to acid salt forms for stability or solubility enhancement.

This method is described in patent literature, emphasizing the use of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as a key intermediate (Formula 4), which upon hydrogenolysis yields the trifluoroethyl amine (Formula 1).

Formation of the Carbamate Linkage

The carbamate bond formation is typically achieved by coupling the trifluoroethyl amine intermediate with the 2-oxo-1,2-dihydropyridin-3-yl moiety using carbonyldiimidazole (CDI) or trifluoroacetic anhydride under basic conditions. The reaction proceeds with high yields and selectivity.

- Amidation of the piperidine intermediate with trifluoroacetic anhydride in the presence of Hünig’s base yields the trifluoroethyl amide intermediate.

- Subsequent reduction (e.g., borane-THF complex) and saponification steps lead to the acid intermediate.

- Final coupling with the pyridone amine using CDI furnishes the target trifluoroethyl carbamate compound.

Representative Synthetic Scheme and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidation of piperidine with trifluoroacetic anhydride | Hünig’s base, room temperature | ~Quantitative | Formation of trifluoroethyl amide |

| 2 | Reduction of amide to trifluoroethyl piperidine | Borane-THF complex, heating | High | Controlled reduction step |

| 3 | Saponification of methyl ester to acid | 6 N NaOH, room temperature | 99 | High yield, clean conversion |

| 4 | Coupling acid with pyridone amine | CDI, base, room temperature | 79 | Carbamate bond formation |

This synthetic route allows for scalable production (over 100 g scale reported) suitable for in vivo profiling.

Catalytic and Reaction Condition Insights

- The use of palladium-catalyzed hydrogenolysis for CBZ group removal is efficient and preserves stereochemical integrity.

- Buchwald’s RuPhos precatalyst system with sodium methoxide enables intramolecular C–N arylation crucial for intermediate formation.

- The amidation and coupling steps proceed smoothly under mild conditions, avoiding harsh reagents that could degrade sensitive groups.

- Optimization of reaction conditions (e.g., temperature, solvent choice) is critical for maximizing yield and purity.

Summary Table of Key Intermediates and Compounds

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds containing the dihydropyridine structure exhibit potential anticancer properties. The incorporation of the trifluoroethyl group may enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents.

Antimicrobial Properties : Research has shown that derivatives of dihydropyridine can possess significant antimicrobial activity. The trifluoroethyl moiety may contribute to increased potency against various bacterial strains.

Neuroprotective Effects : Some studies suggest that pyridine derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The specific mechanism by which 2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate exerts these effects is still under investigation.

Agrochemical Applications

Pesticide Development : The unique properties of this compound make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against pests could be enhanced by the trifluoroethyl group, which may improve its stability and effectiveness in agricultural applications.

Material Science Applications

Polymer Chemistry : The compound can be utilized in polymer synthesis, where its reactive groups can facilitate the formation of new materials with desirable properties such as increased thermal stability and chemical resistance.

Anticancer Activity Study

A recent study evaluated the anticancer effects of various dihydropyridine derivatives. Among them, this compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare “2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate” with structurally related carbamates, emphasizing differences in substituents, applications, and properties.

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

- The trifluoroethyl group in the target compound enhances electron-withdrawing properties and metabolic resistance compared to the benzyl group in the analog from . This difference makes the trifluoroethyl derivative more suitable for applications requiring prolonged stability in biological systems .

- The cyclopropylethyl variant () lacks the heteroaromatic ring but retains trifluoroethyl functionality, suggesting utility in studies focusing on alkyl chain modifications without aromatic interactions .

Synthetic Methodology

Biologische Aktivität

2,2,2-Trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate is a compound with increasing interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₈H₇F₃N₂O₃ and a molecular weight of 236.15 g/mol, this compound features a unique trifluoroethyl group that enhances its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | 2,2,2-trifluoroethyl N-(2-oxo-1H-pyridin-3-yl)carbamate |

| Molecular Formula | C₈H₇F₃N₂O₃ |

| Molecular Weight | 236.15 g/mol |

| InChI Key | SUZCGFIORAKQIQ-UHFFFAOYSA-N |

| SMILES | C1=CNC(=O)C(=C1)NC(=O)OCC(F)(F)F |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate enzyme activity and receptor interactions, influencing various biochemical pathways.

Interaction with Enzymes

Studies suggest that this compound could inhibit certain enzymes involved in metabolic processes. For instance, its structural similarity to known inhibitors allows it to engage with active sites on target enzymes, potentially leading to reduced enzymatic activity and altered metabolic pathways.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

- Anticancer Activity : The compound has shown promise in cancer therapy through mechanisms such as apoptosis induction in tumor cells. In vitro studies demonstrated that it could enhance cytotoxic effects compared to standard chemotherapeutic agents like bleomycin .

- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties against neurodegenerative diseases such as Alzheimer's. The compound may inhibit cholinesterase activity and modulate neurotransmitter levels .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation markers in various experimental models. This suggests a potential role in treating inflammatory conditions .

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety of this compound:

Case Study 1: Cancer Cell Lines

A study assessed the compound's cytotoxicity against FaDu hypopharyngeal tumor cells. Results indicated a dose-dependent increase in cell death and apoptosis markers when treated with this compound compared to controls .

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings support its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate, and how do protecting groups influence the reaction pathway?

- The compound can be synthesized using benzyl or tert-butyl carbamate amine protecting groups. For example, the benzyl-protected intermediate (Formula 4) is generated via coupling reactions under mild conditions, while the tert-butyl variant (Formula 7) requires stronger acidic conditions for deprotection . Selection of protecting groups impacts yield, purity, and downstream functionalization steps.

Q. How can spectroscopic techniques (e.g., H NMR, X-ray crystallography) validate the structural integrity of this compound?

- H NMR is critical for confirming the presence of the 2-oxo-1,2-dihydropyridin-3-yl moiety (e.g., δ 6.39–8.53 ppm for pyridine protons) and the trifluoroethyl group (δ 3.5–4.2 ppm). X-ray crystallography (e.g., PDB ID 6Y2G) resolves binding conformations in enzyme complexes, with R-values <0.22 ensuring accuracy .

Q. What reaction conditions optimize the formation of the carbamate linkage in this compound?

- Carbamate formation is achieved using coupling agents like TBTU or HATU in anhydrous DMF or THF at 0–25°C. Stoichiometric DIPEA (2–3 equivalents) ensures efficient activation of the carboxylic acid intermediate .

Advanced Research Questions

Q. How does this compound inhibit EZH2, and what structural features enhance selectivity for B-cell lymphomas?

- The compound acts as a competitive inhibitor of EZH2’s S-adenosylmethionine (SAM)-binding site. The trifluoroethyl group improves metabolic stability, while the pyridinone core facilitates π-π stacking with Phe686 and His688. Selectivity for B-cell malignancies is achieved by optimizing the indole-carboxamide substituent to avoid off-target histone methyltransferases .

Q. What crystallographic insights explain its inhibitory activity against SARS-CoV-2 main protease (M)?

- Co-crystal structures (PDB 6Y2F/6Y2G) reveal hydrogen bonding between the carbamate carbonyl and Gly143/Cys145 residues. The trifluoroethyl group occupies the hydrophobic S2 subsite, reducing protease activity (IC < 100 nM). Molecular dynamics simulations further validate binding stability under physiological conditions .

Q. How can contradictory bioactivity data (e.g., varying IC across cell lines) be systematically addressed?

- Discrepancies may arise from differences in cell permeability, efflux pump expression (e.g., P-gp), or metabolic degradation. Use orthogonal assays (e.g., thermal shift assays for target engagement, LC-MS for intracellular concentration quantification) to isolate confounding factors .

Q. What computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Free-energy perturbation (FEP) calculations predict the impact of substituents on binding affinity and solubility. For instance, replacing the methyl group on the pyridinone ring with a methoxy group improves logP by 0.5 units without compromising potency .

Methodological Considerations

Q. What purification techniques are recommended for isolating high-purity batches of this compound?

- Flash chromatography (silica gel, ethyl acetate/petroleum ether eluent) effectively removes byproducts. For scale-up, preparative HPLC with a C18 column (ACN/water gradient) achieves >99% purity. Monitor for residual coupling agents via LC-MS .

Q. How do reaction solvents influence the stereochemical outcome of intermediates?

- Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric syntheses, favoring the (R)-enantiomer. Copper(I) iodide in THF enhances Grignard addition stereoselectivity (dr >10:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.